molecular formula C6H10I2N2O2 B043733 N,N'-Ethylenebis(iodoacetamide) CAS No. 7250-43-3

N,N'-Ethylenebis(iodoacetamide)

Cat. No.: B043733
CAS No.: 7250-43-3
M. Wt: 395.96 g/mol
InChI Key: RLFPCLMBTQOMLI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves the above steps on a larger scale, ensuring the purity and yield of the final product through controlled reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Reagents: Common reagents include iodide sources, acetyl chloride, and ethylenediamine.

    Conditions: Reactions are typically carried out under basic conditions to facilitate the substitution and crosslinking processes.

Major Products:

Scientific Research Applications

Biochemical Research Applications

EIBA is utilized in various biochemical research contexts:

  • Protein Modification : EIBA modifies sulfhydryl groups in proteins, which can alter their structure and function. This property is particularly useful for studying the roles of specific cysteine residues in protein activity.
  • Microtubule Dynamics : EIBA has been shown to inhibit microtubule polymerization, affecting cellular processes such as mitosis. It interacts specifically with β-tubulin at the colchicine-binding site, making it an invaluable tool for investigating microtubule-related mechanisms in cell biology .

Detection of Tubulin Interactions

A notable study demonstrated that EIBA could effectively crosslink cysteine residues at positions 239 and 354 of β-tubulin, which are involved in the colchicine-binding site. The resulting β-tubulin adduct formed by EIBA can be detected using Western blotting techniques, allowing for the assessment of drug interactions with tubulin . This method provides a simple and cost-effective way to evaluate potential antimicrotubule agents.

Structural Probing

EIBA serves as a probe for investigating the structural features of tubulin. When bovine brain tubulin is treated with EIBA, it generates distinct bands on SDS-PAGE that correlate with the presence of cross-linked forms of β-tubulin. This characteristic allows researchers to infer information about the native conformation of free tubulin and its interactions with other compounds .

Safety and Handling Considerations

Due to its alkylating properties, EIBA is classified as a harmful compound that requires careful handling. Appropriate safety measures should be implemented when working with this agent in laboratory settings.

Mechanism of Action

Mechanism:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness:

Biological Activity

N,N'-Ethylenebis(iodoacetamide) (EBI) is a homobifunctional sulfhydryl-reactive crosslinker widely used in biochemical research for its ability to modify proteins through covalent bonding with thiol groups. This compound has garnered attention for its role in studying the conformational states of proteins, particularly tubulin, and its applications in drug discovery and proteomics.

  • Chemical Formula : C6_6H10_{10}I2_2N2_2O2_2
  • Molecular Weight : 395.96 g/mol
  • CAS Number : 7250-43-3
  • PubChem CID : 23678

EBI acts primarily by forming covalent bonds with cysteine residues in proteins, which can lead to crosslinking and stabilization of protein structures. This property is particularly useful in studying microtubules, where EBI can bind to specific cysteine residues on β-tubulin, providing insights into the binding sites for various drugs.

Tubulin Interaction

EBI's interaction with tubulin has been extensively studied. It specifically targets the colchicine-binding site on β-tubulin, allowing researchers to assess the binding affinities of various tubulin inhibitors. The covalent modification by EBI results in a detectable adduct that can be analyzed using techniques such as Western blotting and SDS-PAGE.

Table 1: Binding Affinity of Tubulin Inhibitors

DrugBinding SiteEBI Inhibition
ColchicineColchicine-bindingYes
VinblastineVinca-bindingNo
Combretastatin A-4Colchicine-bindingYes
DaunorubicinNon-tubulinNo

Data from Luduena et al.

Proteomic Applications

In proteomics, EBI serves as a valuable tool for labeling and quantifying free cysteine residues in proteins. Its ability to crosslink proteins allows for the identification of protein-protein interactions and conformational changes under different conditions.

Case Study: Detection of Free Cysteines
A study employed EBI in conjunction with mass spectrometry to analyze monoclonal antibodies (mAbs). By labeling free cysteines with EBI, researchers could determine the relative abundance of free cysteines before and after denaturation processes, enhancing the understanding of mAb stability and aggregation tendencies .

In Vivo Studies

EBI's utility extends beyond in vitro assays; it has been utilized in live cell studies to investigate drug interactions with microtubules. For instance, the presence of colchicine was shown to inhibit EBI binding in living cells, providing insights into drug efficacy and cellular uptake mechanisms .

Concentration-Dependent Effects

Research indicates that the inhibition of EBI binding to tubulin is concentration-dependent. As demonstrated in experiments with various concentrations of colchicine and combretastatin A-4, higher concentrations significantly reduced EBI's ability to form adducts with β-tubulin .

Q & A

Q. Basic: What are the primary experimental applications of EBI in tubulin research?

EBI is widely used to probe sulfhydryl (-SH) groups in tubulin, particularly for studying conformational changes and interactions with microtubule-targeting agents. Its bifunctional alkylating properties enable intrachain cross-linking within the β-tubulin subunit, which is inhibited in denatured or polymerized tubulin (e.g., in intact microtubules). This makes EBI a critical tool for assessing the native conformation of free tubulin .
Methodological Insight : To study tubulin alkylation, incubate EBI with purified tubulin under non-denaturing conditions (e.g., 25°C in buffer without urea). Monitor cross-linking via SDS-PAGE, where β*-tubulin (cross-linked) migrates faster than native β-tubulin. Include controls with denaturing agents (8 M urea or 1% SDS) to confirm specificity for native conformations .

Q. Basic: What safety precautions are essential when handling EBI in laboratory settings?

EBI is a potent alkylating agent with risks of skin, eye, and respiratory tract irritation. Key precautions include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of aerosols.
  • Storage : Keep in a sealed container in a cool, dry place away from light .
    Emergency Protocol : In case of skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, rinse with copious water and seek medical attention .

Q. Basic: How is EBI utilized in competitive binding assays for colchicine-site ligands?

EBI is employed to validate binding of small molecules to the colchicine site on tubulin. Compounds competing with EBI’s cross-linking activity indicate direct interaction with the site.
Methodological Insight : Pre-incubate tubulin with test compounds (e.g., SKLB060 or TN-16 derivatives) before adding EBI. Quantify β*-tubulin formation via Western blot or fluorescence assays. Reduced β*-tubulin levels correlate with competitive inhibition, confirming ligand binding to the colchicine site .

Q. Advanced: How does EBI’s cross-linking efficiency resolve conformational ambiguities in tubulin studies?

EBI’s reactivity depends on the spatial proximity of cysteine residues in native tubulin. Cross-linking is abolished in denatured tubulin (e.g., urea-treated), providing a conformational probe.
Data Contradiction Analysis : Discrepancies in alkylation rates under varying conditions (e.g., urea presence) may arise from incomplete protein unfolding or residual native structure. To resolve this, perform kinetic assays with incremental urea concentrations and validate via circular dichroism (CD) spectroscopy .

Q. Advanced: What methodological controls are critical when using EBI to study tubulin-drug interactions?

Key controls include:

  • Denaturation Controls : Treat tubulin with 8 M urea or boiling to confirm EBI’s specificity for native conformations.
  • Competitive Inhibitors : Use colchicine or podophyllotoxin as positive controls to block EBI cross-linking.
  • Time-Course Experiments : Monitor cross-linking kinetics to distinguish between direct competition and allosteric effects .

Q. Advanced: How can EBI assays inform the design of vascular disrupting agents (VDAs)?

EBI-based assays identify VDAs that disrupt endothelial cell tubulin networks. For example, compound 16c (a cyclohexanedione derivative) was shown to inhibit tubulin polymerization and endothelial migration at sub-micromolar concentrations using EBI competition assays .
Experimental Design : Combine EBI cross-linking assays with endothelial cell migration (wound-healing assays) and tube formation tests. Correlate β*-tubulin inhibition with anti-angiogenic activity .

Q. Advanced: How do researchers address variability in EBI’s alkylation efficiency across experimental setups?

Variability may stem from differences in tubulin purity, buffer composition (e.g., GTP/Mg²⁺ levels), or residual detergents.
Troubleshooting Steps :

  • Standardize tubulin purification protocols (e.g., using PIPES buffer with 1 mM GTP).
  • Pre-treat tubulin with reducing agents (e.g., DTT) to ensure free sulfhydryl availability.
  • Validate alkylation efficiency via Ellman’s assay for -SH group quantification .

Properties

IUPAC Name

2-iodo-N-[2-[(2-iodoacetyl)amino]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10I2N2O2/c7-3-5(11)9-1-2-10-6(12)4-8/h1-4H2,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFPCLMBTQOMLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)CI)NC(=O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10I2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10222812
Record name N,N'-Ethylenebis(iodoacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10222812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7250-43-3
Record name N,N′-1,2-Ethanediylbis[2-iodoacetamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7250-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Ethylenebis(iodoacetamide)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Ethylene-bis(iodoacetamide)
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30028
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-Ethylenebis(iodoacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10222812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N,N'-Ethylenebis(iodoacetamide)
N,N'-Ethylenebis(iodoacetamide)
N,N'-Ethylenebis(iodoacetamide)
N,N'-Ethylenebis(iodoacetamide)
N,N'-Ethylenebis(iodoacetamide)
N,N'-Ethylenebis(iodoacetamide)

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